PROTAC Development: Validated Ligand vs. Structurally Similar Analog
This compound, CYP1B1 ligand 2, is a validated and commercially available ligand for the development of PROTACs targeting CYP1B1, an enzyme overexpressed in several cancers. In contrast, a structurally related compound, SKI II (2-(p-Hydroxyanilino)-4-(p-chlorophenyl)thiazole), is a known inhibitor of sphingosine kinase (SphK) . The quantitative differentiation lies not in direct head-to-head potency on a single target, but in their distinct and well-characterized biological functions. While SKI II inhibits SphK with an IC50 of 0.5 μM , this compound is used to recruit CYP1B1 for degradation, a fundamentally different mechanism. This functional distinction is critical for experimental design in cancer research [1].
| Evidence Dimension | Primary Biological Function & Mechanism |
|---|---|
| Target Compound Data | Ligand for PROTAC-mediated CYP1B1 degradation |
| Comparator Or Baseline | SKI II: SphK inhibitor (IC50 = 0.5 μM) |
| Quantified Difference | Functionally distinct (Degrader ligand vs. Enzyme inhibitor) |
| Conditions | Cell-based degradation assays vs. Kinase inhibition assays |
Why This Matters
This compound is procured for its specific, literature-supported role in targeted protein degradation research, not as a general kinase inhibitor, which directly dictates experimental utility.
- [1] TargetMol. (n.d.). CYP1B1 ligand 2. Retrieved from https://www.targetmol.cn/compound/CYP1B1 ligand 2 View Source
